molecular formula C15H13NO4 B192681 9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- CAS No. 17014-43-6

9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy-

Cat. No. B192681
CAS RN: 17014-43-6
M. Wt: 271.27 g/mol
InChI Key: CYPILPIHKOUTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is a chemical compound that belongs to the acridinone family. It has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemistry and Interaction with Metals

9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is part of a broader class of hydroxypyridinones, known for their metal binding interactions and pharmacokinetic properties. Santos (2002) discussed the design and biological assays of these compounds, highlighting their efficiency as aluminum (Al) chelators, particularly in medical applications. The research emphasized the potential of these compounds as Al scavengers due to their high affinity for certain metal ions and favorable lipo-hydrophilic balance (Santos, 2002).

Biological and Pharmacological Activities

9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- and its derivatives are recognized for a range of biological activities. He et al. (2021) reviewed the various pharmacological activities of hydroxypyranone and hydroxypyridinone derivatives, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic activities. The review also delved into their structure-activity relationship (SAR), mechanisms of action, and interaction mechanisms with the target, providing a comprehensive overview of their potential as pharmacophores in drug discovery (He et al., 2021).

Role in Cosmetic and Dermatologic Applications

Hydroxycinnamic acids (HCAs), to which 9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is related, have significant biological properties. Studies have focused on their antioxidant activity and structure-activity relationships to generate more potent antioxidant molecules for use in various applications, including cosmetic and dermatological formulations. Razzaghi-Asl et al. (2013) highlighted the importance of structural features like the presence of an unsaturated bond on the side chain and the modifications of the aromatic ring in the antioxidant activity of HCAs, emphasizing their role in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

properties

CAS RN

17014-43-6

Product Name

9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy-

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1-hydroxy-2,3-dimethoxy-10H-acridin-9-one

InChI

InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17)

InChI Key

CYPILPIHKOUTNO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC

Other CAS RN

17014-43-6

synonyms

xanthoxoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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